molecular formula C20H18N6O2S B2803512 N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-40-9

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2803512
M. Wt: 406.46
InChI Key: FPFHXSLCYAXUGQ-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), a triazolopyrimidine group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate phenyl, tolyl, and triazolopyrimidine precursors. The exact synthetic route would depend on the specific reactivity and compatibility of these components.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The electron-donating methoxy group and the electron-withdrawing amide group could potentially have interesting effects on the electronic structure of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, thioether, and triazolopyrimidine groups. For example, the amide group might be susceptible to hydrolysis or reduction reactions, while the thioether group might participate in oxidation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methoxyphenyl group could give the compound both polar and nonpolar characteristics.


Scientific Research Applications

Antibacterial Applications Compounds containing the 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit have shown potent inhibitory activities against Gram-positive bacterial strains, outperforming the reference Linezolid in some cases. This suggests potential applications in combating resistant strains like MRSA and VRE (Sanad et al., 2021).

Anticancer Activities Several studies have highlighted the anticancer potential of derivatives related to N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. Compounds with similar structural features have exhibited potent antiproliferative activities against various human cancer cell lines, including glioblastoma and breast cancer cells. Notably, modifications such as the introduction of alkylurea moieties have led to significant reductions in acute oral toxicity while retaining anticancer efficacy (Wang et al., 2015). Additionally, novel analogs have demonstrated significant activity against the HCT 116 cancer cell line, suggesting a broad spectrum of anticancer applications (Kumar et al., 2019).

Other Therapeutic Applications Further research has expanded the potential applications of compounds with similar structures to include antimicrobial and antitumor activities. For instance, derivatives have shown moderate to high activity against breast carcinoma cell lines and potential as PI3K inhibitors, underscoring their versatility as therapeutic agents with low toxicity (Abdelhamid et al., 2016). Additionally, compounds have exhibited promising antimicrobial properties, indicating potential utility in treating infections beyond traditional antibacterial applications (Gomha et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity.


properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-3-7-15(8-4-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFHXSLCYAXUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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